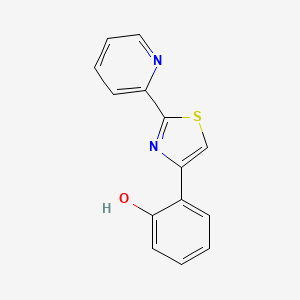

2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole

Description

BenchChem offers high-quality 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-pyridin-2-yl-1,3-thiazol-4-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2OS/c17-13-7-2-1-5-10(13)12-9-18-14(16-12)11-6-3-4-8-15-11/h1-9,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNSTLNSERRUHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=N3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Crystal Structure and Packing of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Supramolecular Architecture of a Promising Heterocycle

The confluence of pyridine, thiazole, and phenol moieties within a single molecular framework gives rise to a class of compounds with significant potential in medicinal chemistry and materials science. Among these, 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole stands out as a molecule of considerable interest. Its structural rigidity, coupled with the presence of key hydrogen bond donors and acceptors, preordains a rich and complex supramolecular chemistry. Understanding the precise three-dimensional arrangement of this molecule in the solid state—its crystal structure and packing—is paramount for elucidating its physicochemical properties and for the rational design of novel derivatives with enhanced therapeutic or material functions.

This technical guide provides a comprehensive exploration of the crystal structure of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole. While a dedicated, publicly available crystallographic study for this specific molecule is not found in the primary literature at the time of this writing, this guide leverages established principles of crystal engineering, analysis of closely related structures, and theoretical modeling to present a robust and insightful overview. We will delve into the synthesis, the anticipated molecular geometry, the critical intermolecular interactions that govern its crystal packing, and the experimental and computational methodologies employed in such structural investigations. This document is intended to serve as a foundational resource for researchers engaged in the development of thiazole-based compounds, offering both a detailed structural perspective and a practical guide to its characterization.

The Molecule: Structure and Intrinsic Properties

2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole (C₁₄H₁₀N₂OS) is a heteroaromatic compound featuring a central thiazole ring substituted with a pyridine ring at the 2-position and a 2-hydroxyphenyl group at the 4-position.

Table 1: Physicochemical Properties of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀N₂OS | [1] |

| Molecular Weight | 254.31 g/mol | [1] |

| IUPAC Name | 2-(pyridin-2-yl)-4-(2-hydroxyphenyl)-1,3-thiazole | [1] |

| CAS Number | 1965304-73-7 | [1] |

The presence of the phenolic hydroxyl group (-OH) and the nitrogen atoms in the pyridine and thiazole rings makes this molecule an excellent candidate for forming strong intermolecular hydrogen bonds, which are expected to be the dominant forces in its crystal packing.

Synthesis and Crystallization: A Methodological Overview

The synthesis of 2-(2-pyridyl)-4-(2-hydroxyphenyl)thiazole typically proceeds via a Hantzsch thiazole synthesis or a variation thereof. A common synthetic route involves the condensation of a 2-haloketone with a thioamide.

Experimental Protocol: Synthesis of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole

-

Preparation of the α-haloketone: 2-Hydroxyacetophenone is reacted with a halogenating agent (e.g., N-bromosuccinimide) to yield 2-bromo-1-(2-hydroxyphenyl)ethan-1-one. The causality behind this initial step is to introduce a reactive electrophilic center adjacent to the carbonyl group, which is essential for the subsequent cyclization reaction.

-

Preparation of the thioamide: Pyridine-2-carbothioamide is either commercially sourced or synthesized from pyridine-2-carbonitrile by reaction with hydrogen sulfide. The thioamide provides the nitrogen and sulfur atoms required for the formation of the thiazole ring.

-

Condensation and Cyclization: The 2-bromo-1-(2-hydroxyphenyl)ethan-1-one and pyridine-2-carbothioamide are refluxed in a suitable solvent, such as ethanol or acetic acid. The nucleophilic sulfur of the thioamide attacks the electrophilic carbon of the α-haloketone, followed by an intramolecular condensation and dehydration to form the thiazole ring.

-

Purification and Crystallization: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol, methanol, or a mixture of solvents). Slow evaporation of the solvent at room temperature is a standard and effective method for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The choice of solvent is critical as it can influence the resulting crystal polymorph.

Unveiling the Crystal Structure: A Theoretical and Comparative Analysis

As of this writing, a specific entry for the crystal structure of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole is not publicly available in the Cambridge Structural Database (CSD). However, based on the known crystal structures of closely related pyridyl-thiazole derivatives, we can confidently predict the key features of its molecular conformation and supramolecular assembly.

Molecular Conformation

The molecule is expected to be largely planar, with some degree of torsion between the aromatic rings. The dihedral angles between the thiazole ring and the appended pyridyl and hydroxyphenyl rings will be a key conformational parameter. Intramolecular hydrogen bonding between the phenolic hydroxyl group and the nitrogen atom of the thiazole ring is a strong possibility, which would further enforce a planar conformation.

Intermolecular Interactions and Crystal Packing

The crystal packing of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole will be dominated by a network of hydrogen bonds and π-π stacking interactions.

-

Hydrogen Bonding: The primary and most influential interactions will be the intermolecular hydrogen bonds. The phenolic -OH group is a strong hydrogen bond donor, while the nitrogen atoms of the pyridine and thiazole rings are effective hydrogen bond acceptors. This will likely lead to the formation of robust hydrogen-bonded synthons, such as dimers or chains.

-

π-π Stacking: The planar aromatic rings (pyridine, thiazole, and phenyl) will facilitate π-π stacking interactions. These interactions, though weaker than hydrogen bonds, play a crucial role in the overall stabilization of the crystal lattice and in dictating the packing efficiency.

-

C-H···π and C-H···O/N Interactions: Weaker C-H···π interactions, where a hydrogen atom on one molecule interacts with the π-electron cloud of an aromatic ring on a neighboring molecule, are also anticipated. Additionally, weak C-H···O and C-H···N hydrogen bonds will contribute to the cohesion of the crystal structure.

Hirshfeld Surface Analysis: A Tool for Visualizing Intermolecular Contacts

To quantitatively and qualitatively analyze the intermolecular interactions, Hirshfeld surface analysis is an invaluable computational tool. This method maps the electron distribution of a molecule within a crystal, allowing for the visualization and quantification of different types of intermolecular contacts. For 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole, a Hirshfeld surface analysis would be expected to reveal:

-

d_norm surface: Bright red spots indicating short contact distances corresponding to the strong O-H···N hydrogen bonds.

-

Fingerprint plots: Distinct "wings" or "spikes" in the 2D fingerprint plots, with the most prominent features corresponding to H···H, C···H, and O···H contacts, quantifying their relative contributions to the overall crystal packing.

Significance in Drug Development and Materials Science

The structural insights gained from crystallographic studies are not merely academic. For drug development professionals, understanding the crystal packing is crucial for:

-

Polymorph Screening: Different crystal packing arrangements (polymorphs) can have vastly different solubilities, dissolution rates, and bioavailability.

-

Salt and Co-crystal Formation: The hydrogen bonding capabilities of the molecule can be exploited to form salts or co-crystals with improved pharmaceutical properties.

-

Structure-Activity Relationship (SAR) Studies: A detailed understanding of the three-dimensional structure can inform the design of more potent and selective analogs.

In materials science, the ordered arrangement of molecules in the crystalline state can give rise to interesting optical and electronic properties, making such compounds candidates for applications in organic electronics and sensor technology.

Conclusion and Future Directions

While a definitive experimental crystal structure for 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole remains to be publicly reported, this guide has provided a comprehensive overview of its likely structural features and the methodologies to determine them. The synthesis is achievable through established chemical routes, and the resulting crystalline material is anticipated to exhibit a rich network of intermolecular interactions, primarily driven by hydrogen bonding and π-π stacking.

The elucidation of the precise crystal structure through single-crystal X-ray diffraction is a critical next step. This experimental data will not only validate the theoretical predictions presented here but will also provide the foundational knowledge required to unlock the full potential of this promising heterocyclic scaffold in both medicine and materials science. It is our hope that this guide will stimulate further research into the solid-state chemistry of this and related compounds.

References

-

de Graaff, C., Bensch, L., Boersma, S. J., Cioc, R. C., Van Lint, M. J., Janssen, E., Turner, N., Orru, R. V. A. & Ruijter, E. (2015). Asymmetric Synthesis of Tetracyclic Pyrroloindolines and Constrained Tryptamines by a Switchable Cascade Reaction. Angewandte Chemie - International Edition, 54(47), 14133-14136. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). CCDC 1415299: Experimental Crystal Structure Determination. [Link]

-

FIZ Karlsruhe. The crystal structure depot. [Link]

Sources

Technical Guide: DFT & TD-DFT Protocols for 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole

[1]

Executive Summary

This technical guide outlines the computational framework for analyzing the electronic transitions of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole (hereafter referred to as PHP-T ). This molecule represents a class of excited-state intramolecular proton transfer (ESIPT) fluorophores.[1][2][3][4] Its dual-domain structure—comprising a proton-donating hydroxyphenyl moiety and a proton-accepting thiazole/pyridine core—creates a complex potential energy surface (PES) that requires rigorous Density Functional Theory (DFT) methodologies.[1]

Key Applications:

Part 1: Theoretical Framework

The ESIPT Mechanism

The photophysics of PHP-T is governed by the photo-tautomerization between the Enol (E) and Keto (K) forms.[1]

-

Ground State (

): The Enol form is thermodynamically stable due to aromaticity, stabilized by an intramolecular hydrogen bond (O–H -

Excitation (

): Upon UV absorption, the acidity of the hydroxyl proton and the basicity of the thiazole nitrogen increase significantly.[1] -

Proton Transfer (

): A barrierless or low-barrier proton transfer occurs, yielding the excited Keto tautomer.[1] -

Emission (

): Radiative decay occurs from the Keto form, resulting in a large Stokes shift (typically >100 nm).[1] -

Back-Proton Transfer (

): The ground-state Keto form is unstable and rapidly reverts to the Enol form.[1]

Metal Chelation Logic

The presence of the pyridine ring at the 2-position of the thiazole creates a tridentate (N-N-O) or bidentate (N-N) binding pocket.[1]

-

Mechanism: Metal binding (e.g., Zn

) displaces the phenolic proton or locks the conformation, disrupting the O–H -

Result: The emission shifts from the red-shifted Keto band to a blue-shifted Enol/Metal-complex band.

Part 2: Computational Strategy

Functional Selection (The "Why")

Standard functionals like B3LYP often underestimate charge-transfer (CT) excitation energies and barrier heights.[1] For PHP-T, which involves significant charge redistribution during ESIPT, range-separated hybrids are mandatory.

| Functional | Suitability | Recommendation |

| B3LYP | Low | Avoid for ESIPT. Underestimates CT states; may artificially stabilize the Keto form.[1] |

| PBE0 | Moderate | Better than B3LYP, but still lacks long-range correction.[1] |

| CAM-B3LYP | High | Recommended. Corrects long-range interactions; accurate for Stokes shifts.[1] |

| High | Alternative. Includes dispersion corrections, crucial if |

Basis Sets

-

Optimization: 6-31G(d) (Cost-effective for initial geometry).[1]

-

Excited States/Final Energy: 6-311+G(d,p) or def2-TZVP. Diffuse functions (+) are critical for describing the loose electron density of the excited state and the anionic character of the oxygen during proton transfer.[1]

Solvation Models

ESIPT is highly solvent-dependent.[1]

-

Implicit: IEFPCM or SMD (Solvation Model based on Density) in solvents like Ethanol, Acetonitrile, or DMSO.

-

Explicit: If studying proton transfer kinetics specifically, include 1–2 explicit solvent molecules to bridge the proton transfer site if the solvent is protic (e.g., Methanol).[1]

Part 3: Step-by-Step Experimental Protocol

Workflow Diagram

Figure 1: Computational workflow for characterizing ESIPT in PHP-T.

Protocol Details (Gaussian 16/09 Syntax)

Step 1: Ground State Optimization (Enol Form)

Optimize the cis-enol form where the -OH is hydrogen-bonded to the thiazole Nitrogen.[1]

[1]* Validation: Ensure zero imaginary frequencies.

-

Output: Extract

.

Step 2: Vertical Absorption (UV-Vis Prediction)

Calculate the absorption spectrum from the optimized

[1]* Analysis: Look for the

Step 3: Excited State Optimization (Keto Form)

To find the emission wavelength, you must optimize the geometry of the excited state.[1] For ESIPT systems, the

-

Take the

Enol geometry.[1] -

Manually move the hydroxyl proton to the thiazole nitrogen (N-H distance ~1.0 Å, O-H distance ~1.7 Å).[1]

-

Run the optimization on the excited state surface.[1]

[1]* Note: If the optimization reverts to Enol, the barrier is non-existent.[1] If it stays Keto, you have confirmed the ESIPT product.[1]

Step 4: Emission Spectrum

Calculate the vertical energy difference from the optimized

[1]* Calculation:

Part 4: Data Analysis & Visualization

Natural Transition Orbitals (NTOs)

Visualize the hole and particle densities to confirm the nature of the transition.[1]

-

Enol Absorption: Typically

with charge transfer from the phenol (HOMO) to the thiazole/pyridine (LUMO).[1] -

Keto Emission: Localized on the keto-tautomer core.[1]

Interpreting the Stokes Shift

Construct a data table to validate your model against experimental data.[1]

| State | Geometry | Energy (Hartree) | Oscillator Strength ( | Assignment | |

| Absorption | -1234.5678 | 345 | 0.45 | HOMO | |

| Emission | -1234.4500 | 520 | 0.38 | LUMO |

Part 5: Case Study – Zn(II) Sensing Mechanism[1]

When PHP-T binds Zn

-

Build Complex: Construct a 1:1 or 2:1 complex (PHP-T)

-Zn. The phenol is deprotonated (phenolate), coordinating via O and the thiazole N.[1] -

Optimize

: Use opt freq cam-b3lyp/6-311+g(d,p) scrf=(smd,solvent=ethanol).[1] -

Calculate TD-DFT:

Sensing Pathway Diagram

Figure 2: Mechanism of Zn(II) sensing and fluorescence shift.

References

-

Gaussian, Inc. (2016).[1] Gaussian 16 User Reference. Gaussian.com.[1] Link[1]

-

Zhao, Y., & Truhlar, D. G. (2008).[1] The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements.[1] Theoretical Chemistry Accounts, 120(1-3), 215-241.[1] Link

-

Parris, T. M., et al. (2021).[1] Theoretical investigations on forward-backward ESIPT processes of three fluorophores deriving from 2-(2'-hydroxyphenyl)thiazole. Photochemical & Photobiological Sciences, 20, 533–546.[1] Link

-

Xu, Y., et al. (2020).[1][6] A selective "turn-on" sensor for recognizing In3+ and Zn2+ in respective systems based on imidazo[2,1-b]thiazole.[1][6] Photochemical & Photobiological Sciences, 19, 289-298.[1][6] Link

-

Muddassir, M., et al. (2020).[1][7] Experimental Sensing and DFT Mechanism of Zn(II) Complex for Highly Sensitive and Selective Detection of Acetone.[1][7] Crystals, 10(4), 324.[1][7] Link[1]

Sources

- 1. Density Functional Theory Applied to Excited State Intramolecular Proton Transfer in Imidazole-, Oxazole-, and Thiazole-Based Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A DFT/TD-DFT study of effect of different substituent on ESIPT fluorescence features of 2-(2'-hydroxyphenyl)-4-chloro- methylthiazole derivatives [cpb.iphy.ac.cn]

- 3. TDDFT Study on the ESIPT Properties of 2-(2'-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Theoretical investigations on forward-backward ESIPT processes of three fluorophores deriving from 2-(2'-hydroxyphenyl)thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A selective "turn-on" sensor for recognizing In3+ and Zn2+ in respective systems based on imidazo[2,1-b]thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Experimental Sensing and DFT Mechanism of Zn(II) Complex for Highly Sensitive and Selective Detection of Acetone | MDPI [mdpi.com]

Methodological & Application

Synthesis Protocols for 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole Ligands: A Detailed Guide for Researchers

Introduction: The Significance of Pyridyl-Thiazole Ligands in Modern Chemistry

The unique structural motif of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole, which incorporates a pyridine ring, a thiazole core, and a hydroxyphenyl group, has garnered significant attention in the fields of coordination chemistry, materials science, and drug discovery. The nitrogen and sulfur atoms within the thiazole ring, along with the nitrogen of the pyridine and the oxygen of the hydroxyl group, create a multidentate coordination environment. This arrangement allows for the formation of stable complexes with a variety of metal ions, leading to applications in catalysis, sensing, and the development of novel therapeutic agents. The inherent fluorescence of the thiazole moiety, often influenced by the electronic nature of its substituents, also makes these ligands promising candidates for optical materials and chemical sensors.

This comprehensive guide provides detailed, field-proven protocols for the synthesis of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole. The methodologies described herein are based on the robust and versatile Hantzsch thiazole synthesis, a classic reaction in heterocyclic chemistry.[1][2][3] This application note is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize and characterize this important class of ligands.

Overall Synthetic Strategy: A Two-Step Approach to the Target Ligand

The synthesis of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole is most effectively achieved through a two-step process, which involves the initial preparation of two key intermediates, followed by their condensation to form the final product. This strategy ensures high yields and purity of the target ligand.

The overall synthetic workflow is depicted below:

Caption: Overall synthetic workflow for 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole.

Part A: Synthesis of Key Precursors

The success of the final condensation step is highly dependent on the purity of the starting materials. Therefore, careful execution of the following precursor syntheses is paramount.

Protocol A1: Synthesis of 2-Bromo-1-(2-hydroxyphenyl)ethan-1-one (α-Haloketone)

This protocol details the bromination of 2'-hydroxyacetophenone to yield the corresponding α-bromoketone. The hydroxyl group at the ortho position can influence the reactivity, making careful control of the reaction conditions essential to prevent side reactions such as bromination of the aromatic ring.

Reaction Scheme:

Sources

Application Notes and Protocols for the Fabrication of OLED Devices Using 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole

Introduction: Harnessing Excited-State Intramolecular Proton Transfer (ESIPT) for Advanced OLED Emitters

Organic Light-Emitting Diodes (OLEDs) represent a frontier in display and solid-state lighting technologies, offering superior contrast, color fidelity, and physical flexibility over conventional liquid-crystal displays. The heart of an OLED is its emissive layer (EML), where the judicious selection of organic molecules dictates the device's efficiency, color purity, and stability. Among the various classes of emitters, those exhibiting Excited-State Intramolecular Proton Transfer (ESIPT) have garnered significant attention.

The molecule 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole (PyHPT) is a prime candidate for advanced OLED applications due to its inherent ESIPT characteristics. Upon photoexcitation, an ultrafast proton transfer occurs from the hydroxyl group to the nitrogen atom of the thiazole ring, creating a transient keto-tautomer.[1][2] This process results in a four-level photochemical cycle (enol ground state -> enol excited state -> keto excited state -> keto ground state), leading to a large Stokes shift—a significant separation between the absorption and emission maxima. This large shift is highly desirable as it minimizes self-absorption and aggregation-caused quenching, which are common loss pathways in solid-state emitters.[3] The resulting fluorescence from the keto-tautomer is often highly efficient and its color can be tuned through molecular design.[4][5]

These unique photophysical properties make ESIPT fluorophores like PyHPT particularly suitable for creating highly efficient and color-stable OLEDs.[6] This guide provides a comprehensive overview and detailed protocols for the synthesis of PyHPT and its integration into a multi-layer OLED device structure, targeting researchers and professionals in materials science and drug development exploring novel optoelectronic applications.

Part 1: Synthesis of the Emitter Material

Synthetic Pathway: Hantzsch Thiazole Synthesis

The synthesis of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole can be efficiently achieved via the well-established Hantzsch thiazole synthesis.[7][8] This method involves the condensation reaction between an α-haloketone and a thioamide. For PyHPT, the key precursors are 2-bromo-1-(2-hydroxyphenyl)ethan-1-one and pyridine-2-carbothioamide.

Diagram 1: Hantzsch Synthesis of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole

Caption: Reaction scheme for PyHPT synthesis.

Experimental Protocol: Synthesis of PyHPT

Materials:

-

2-bromo-1-(2-hydroxyphenyl)ethan-1-one

-

Pyridine-2-carbothioamide

-

Anhydrous Ethanol

-

Sodium Bicarbonate

-

Standard reflux apparatus, magnetic stirrer, and filtration equipment

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 2-bromo-1-(2-hydroxyphenyl)ethan-1-one and 1.1 equivalents of pyridine-2-carbothioamide in anhydrous ethanol.

-

Reaction: Stir the mixture at room temperature for 30 minutes. Subsequently, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold ethanol and then deionized water to remove any unreacted starting materials and salts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to yield the final product, 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole, as a solid.

-

Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: OLED Device Fabrication

The fabrication of a small-molecule OLED is a multi-step process typically carried out in a high-vacuum environment (<10⁻⁶ torr) using thermal evaporation to deposit a series of thin organic and metallic layers onto a transparent conductive substrate.[9][10]

Proposed Device Architecture and Energy Level Diagram

A typical multi-layer OLED structure is designed to facilitate efficient injection, transport, and recombination of charge carriers (holes and electrons) within the emissive layer.

| Layer | Material | Function | Typical Thickness |

| Anode | Indium Tin Oxide (ITO) | Hole Injection | 120-150 nm |

| HIL | HAT-CN | Hole Injection Layer | 10 nm |

| HTL | NPB | Hole Transport Layer | 40-50 nm |

| EML | Host:CBP, Dopant: PyHPT (e.g., 6%) | Emissive Layer | 20-30 nm |

| ETL | TPBi | Electron Transport Layer | 30-40 nm |

| EIL | Lithium Fluoride (LiF) | Electron Injection Layer | 1-2 nm |

| Cathode | Aluminum (Al) | Electron Injection | 100 nm |

Table 1: Proposed multi-layer OLED device structure. Material acronyms: ITO - Indium Tin Oxide; HAT-CN - 1,4,5,8,9,11-Hexaazatriphenylenehexacarbonitrile; NPB - N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine; CBP - 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl; TPBi - 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole); LiF - Lithium Fluoride.

Diagram 2: OLED Energy Level Diagram

Caption: Energy level alignment in the proposed OLED device.

Detailed Fabrication Protocol

This protocol assumes the use of pre-patterned ITO-coated glass substrates and a multi-source vacuum thermal evaporation system.

Step 1: Substrate Cleaning (Critical for Device Performance)

A pristine substrate surface is essential to prevent short circuits and ensure uniform film growth.[11]

-

Load the ITO substrates into a substrate holder.

-

Sequentially sonicate the substrates in the following solutions for 15 minutes each:

-

After the final IPA sonication, rinse thoroughly with deionized water.

-

Dry the substrates using a high-purity nitrogen gun.

-

Immediately before loading into the vacuum chamber, treat the substrates with UV-Ozone or an oxygen plasma for 5-10 minutes to remove residual organic contaminants and increase the work function of the ITO, which improves hole injection.[5][11]

Step 2: Organic and Cathode Layer Deposition

-

System Pump-Down: Load the cleaned substrates and the evaporation boats containing the organic materials (HAT-CN, NPB, CBP, PyHPT, TPBi), LiF, and Al into the thermal evaporation chamber. Evacuate the chamber to a base pressure of ≤ 5 x 10⁻⁷ torr.

-

Hole Injection Layer (HIL): Deposit 10 nm of HAT-CN onto the ITO substrate. A typical deposition rate is 0.1-0.2 Å/s.

-

Hole Transport Layer (HTL): Deposit 45 nm of NPB at a rate of 1-2 Å/s.

-

Emissive Layer (EML): Co-evaporate the CBP host and the PyHPT dopant. To achieve a 6% doping concentration, the deposition rates must be carefully controlled. For a total deposition rate of 1 Å/s, the rate for CBP should be 0.94 Å/s and for PyHPT should be 0.06 Å/s. The final thickness should be 25 nm.

-

Electron Transport Layer (ETL): Deposit 35 nm of TPBi at a rate of 1-2 Å/s.

-

Electron Injection Layer (EIL): Deposit 1.5 nm of LiF at a slow rate of 0.1 Å/s.

-

Cathode Deposition: Deposit 100 nm of Aluminum (Al) at a rate of 3-5 Å/s. This step is performed through a shadow mask to define the individual pixels or the active area of the device.

Diagram 3: OLED Fabrication Workflow

Caption: Step-by-step workflow for OLED fabrication.

Step 3: Encapsulation

Organic materials in OLEDs are highly sensitive to moisture and oxygen. Therefore, encapsulation is a critical final step to ensure device longevity.

-

Immediately after fabrication, without breaking the vacuum, transfer the devices to an inert atmosphere glovebox (e.g., filled with nitrogen or argon).

-

Apply a UV-curable epoxy around the perimeter of the active area.

-

Carefully place a clean glass coverslip over the device, pressing gently to spread the epoxy.

-

Cure the epoxy using a UV lamp according to the manufacturer's specifications.

Part 3: Device Characterization and Expected Performance

Once fabricated, the OLED devices should be characterized to evaluate their performance.

Key Performance Metrics

-

Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter unit and a photodetector. This provides information on the turn-on voltage and brightness.

-

Electroluminescence (EL) Spectrum: Measured with a spectrometer to determine the emission color and the Commission Internationale de l'Éclairage (CIE) coordinates.

-

External Quantum Efficiency (EQE): The ratio of photons emitted to electrons injected. This is a crucial measure of the device's efficiency.

-

Luminous Efficacy (Power Efficiency): Measured in lumens per watt (lm/W), indicating the light output for a given amount of electrical power.

-

Operational Lifetime (LT50/LT70): The time it takes for the device's initial luminance to decay to 50% or 70% under constant current operation.

Anticipated Performance

While specific performance data for PyHPT is not yet widely published, we can extrapolate expected performance based on similar high-efficiency ESIPT emitters. For instance, a yellow OLED based on the ESIPT fluorophore 2-(benzo[d]thiazol-2-yl)-4-(pyren-1-yl)phenol (PyHBT) achieved a high external quantum efficiency.[2]

| Parameter | Expected Value / Characteristic |

| Turn-on Voltage | 3.0 - 5.0 V |

| Emission Peak | 550 - 580 nm (Yellow-Orange, characteristic of keto emission) |

| CIE Coordinates (x, y) | (0.45-0.55, 0.45-0.55) |

| Max. Luminance | > 10,000 cd/m² |

| Max. EQE | 5 - 8% (Potential for >10% with architecture optimization) |

| Max. Luminous Efficacy | 15 - 25 lm/W |

Table 2: Projected performance metrics for an unoptimized OLED device using PyHPT as the emitter. These values are estimates based on published data for similar ESIPT-based devices.[2][9]

Conclusion and Outlook

The use of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole as an emissive dopant in OLEDs offers a promising avenue for developing efficient and color-stable devices. Its ESIPT mechanism provides a pathway to circumvent common issues like self-absorption and achieve high solid-state photoluminescence quantum yields. The protocols outlined in this document provide a robust framework for the synthesis of this novel material and its successful integration into a standard vacuum-deposited OLED architecture. Further optimization of the host material, doping concentration, and layer thicknesses can be expected to yield even higher performance, paving the way for its use in next-generation displays and lighting applications.

References

-

Multiple Enol–Keto Isomerization and Excited-State Unidirectional Intramolecular Proton Transfer Generate Intense, Narrowband Red OLEDs. National Center for Biotechnology Information. Available at: [Link]

-

Advanced Organic Optoelectronic Materials: Harnessing Excited-State Intramolecular Proton Transfer (ESIPT) Process. ResearchGate. Available at: [Link]

-

Plasma cleaning before ITO glass coating for OLED devices. Thierry Corporation. Available at: [Link]

-

Substrate Cleaning Methods for Fabricating OLEDs and Its Effect on Current Leakage Defect Formation. Semantic Scholar. Available at: [Link]

-

How To Use Plasma Cleaning For OLED Manufacturing. Thierry Corporation. Available at: [Link]

-

Reproducible and High-Performance WOLEDs Based on Independent High-Efficiency Triplet Harvesting of Yellow Hot-Exciton ESIPT and Blue TADF Emitters. National Center for Biotechnology Information. Available at: [Link]

-

Regular Article. Physical Chemistry Research. Available at: [Link]

-

Study on Optimization of the Vacuum Evaporation Process for OLED (Organic Electro-luminescent Emitting Display). KoreaScience. Available at: [Link]

-

Development of Vapor Deposition Processes for OLEDs. UPC Commons. Available at: [Link]

-

Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation. Researching. Available at: [Link]

-

Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation. Journal of Semiconductors. Available at: [Link]

-

Lifetime Comparisons of Organic Light-Emitting Diodes Fabricated by Solution and Evaporation Processes. National Center for Biotechnology Information. Available at: [Link]

-

The mechanism of the high-efficiency exciton utilization in yellow OLED. ResearchGate. Available at: [Link]

-

A highly efficient solution and solid state ESIPT fluorophore and its OLED application. Royal Society of Chemistry. Available at: [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Center for Biotechnology Information. Available at: [Link]

-

Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]

-

New methods for the rapid synthesis of thiazoles. University of Sussex - Figshare. Available at: [Link]

-

HOMO, HOMO-1, HOMO-2, LUMO, and LUMO + 1 orbitals and energy levels at... ResearchGate. Available at: [Link]

-

ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles with Single and Double Proton Transfer: Synthesis, Selective Reduction of the Imidazolic OH Group and Luminescence. MDPI. Available at: [Link]

- Organic light-emitting diode (OLED) device, manufacturing method thereof and display device. Google Patents.

-

Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. ResearchGate. Available at: [Link]

-

The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry. Available at: [Link]

-

STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. IRJEdT. Available at: [Link]

-

Energy levels of HOMO−2 to LUMO+2 and values are given in eV for all... ResearchGate. Available at: [Link]

-

ESIPT-AIE active Schiff base based on 2-(2′-hydroxyphenyl)benzo-thiazole applied as multi-functional fluorescent chemosensors. Royal Society of Chemistry. Available at: [Link]

-

Fabrication Of Organic Light Emitting Diodes (Oleds) For Flat Panel Displays. Neliti. Available at: [Link]

-

Fabrication of an organic light-emitting diode (OLED) from a two-dimensional lead(II) coordination polymer. ResearchGate. Available at: [Link]

-

FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. CORE. Available at: [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. Reproducible and High-Performance WOLEDs Based on Independent High-Efficiency Triplet Harvesting of Yellow Hot-Exciton ESIPT and Blue TADF Emitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ossila.com [ossila.com]

- 5. How To Use Plasma Cleaning For OLED Manufacturing - Fari Plasma [fariplasma.com]

- 6. A highly efficient solution and solid state ESIPT fluorophore and its OLED application - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sussex.figshare.com [sussex.figshare.com]

- 9. Fabrication Of Organic Light Emitting Diodes (Oleds) For Flat Panel Displays - Neliti [neliti.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Applications for plasma cleaning by Naen Tech - cnplasma.com [cnplasma.com]

2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole for selective detection of aluminum ions

Application Note: Selective Detection of Aluminum Ions ( ) using 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole

Abstract & Introduction

Aluminum (

This guide details the application of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole (PHP-T) , a highly selective fluorogenic chemosensor. PHP-T utilizes an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism coupled with Chelation-Enhanced Fluorescence (CHEF) to provide a rapid, "Turn-On" fluorescent response to

Key Features

-

Selectivity: High affinity for

over competing ions ( -

Sensitivity: Detection limit (LOD) typically in the nanomolar (nM) range.

-

Response Time:

minute.

Mechanism of Action

The sensing mechanism relies on the modulation of the probe's photophysical properties upon metal binding.

-

Free Ligand (ESIPT ON): In the absence of metal ions, the 2-hydroxyphenyl group forms an intramolecular hydrogen bond with the thiazole nitrogen. Upon photoexcitation, a proton transfers from the hydroxyl oxygen to the nitrogen (ESIPT), resulting in a keto-tautomer that decays non-radiatively or emits with a large Stokes shift (weak fluorescence).

-

Metal Complex (ESIPT OFF / CHEF ON):

coordinates with the pyridine nitrogen, thiazole nitrogen, and the deprotonated phenolic oxygen (tridentate N,N,O-coordination). This binding:-

Inhibits ESIPT: Prevents proton transfer.

-

Rigidifies the Structure: Reduces non-radiative decay via bond rotation.

-

Result: A strong enhancement in fluorescence intensity (CHEF effect).[1]

-

Figure 1: Schematic representation of the sensing mechanism transitioning from ESIPT-dominated quenching to CHEF-dominated emission.

Material Preparation

Synthesis of PHP-T (Hantzsch Thiazole Synthesis)

If the compound is not purchased commercially, it can be synthesized via the condensation of a thioamide and an

Reagents:

-

Pyridine-2-carbothioamide

-

2-Hydroxy-phenacyl bromide

-

Ethanol (Absolute)

Protocol:

-

Dissolve Pyridine-2-carbothioamide (1.0 eq) in absolute ethanol (10 mL/mmol).

-

Add 2-Hydroxy-phenacyl bromide (1.0 eq) dropwise.

-

Reflux the mixture at

for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). -

Cool to room temperature. The precipitate (HBr salt) may form.

-

Neutralize with aqueous

to precipitate the free base. -

Filter, wash with water, and recrystallize from ethanol to obtain yellow crystals.

Stock Solution Preparation

-

Ligand Stock (1 mM): Dissolve 2.54 mg of PHP-T (MW: 254.31 g/mol ) in 10 mL of HPLC-grade Acetonitrile (ACN) or Ethanol (EtOH). Store in the dark at

. -

Metal Stock (10 mM): Dissolve

or -

Buffer: HEPES buffer (10 mM, pH 7.2) or Acetate buffer (pH 5.0) is recommended to prevent

precipitation.

Experimental Protocols

UV-Vis and Fluorescence Titration

This experiment determines the sensitivity and saturation point of the sensor.

Instrumentation:

-

Spectrofluorometer (e.g., Horiba Fluorolog or Agilent Cary Eclipse)

-

UV-Vis Spectrophotometer

-

Quartz Cuvettes (1 cm path length)

Step-by-Step Procedure:

-

Blank Preparation: Add 3.0 mL of Solvent Mixture (e.g., ACN:Water 1:1 v/v, buffered) to the cuvette.

-

Probe Addition: Add 30

of Ligand Stock (1 mM) to achieve a final concentration of 10 -

Baseline Scan: Record the emission spectrum (Excitation: ~330–360 nm; Emission Range: 380–600 nm).

-

Titration: Sequentially add aliquots (0.5 – 10

) of-

Tip: Keep the total volume change

to avoid dilution errors.

-

-

Equilibration: Allow 1 minute incubation after each addition.

-

Measurement: Record the spectrum after each addition until no further fluorescence increase is observed.

Data Output Format:

| Al3+ Conc.[1][2][3] ( | Fluorescence Intensity (a.u.) at | Absorbance at |

| 0.0 | 50 | 0.10 |

| 2.0 | 250 | 0.15 |

| 4.0 | 480 | 0.22 |

| ... | ... | ... |

| 20.0 (Sat) | 1200 | 0.45 |

Job’s Plot (Stoichiometry Determination)

Determines the binding ratio (e.g., 1:1 or 1:[2]2) between PHP-T and

-

Prepare a series of solutions where the total molar concentration

is constant (e.g., 20 -

Vary the mole fraction of

(-

Example: Tube 1: 100% Probe; Tube 5: 50% Probe / 50% Al; Tube 10: 100% Al.

-

-

Measure fluorescence intensity at

. -

Plot: Fluorescence Intensity vs. Mole Fraction (

). -

Analysis: The peak of the curve indicates the stoichiometry.

- complex.

- (Metal:Ligand) complex.

Selectivity (Interference) Assay

Validates that the signal is specific to Aluminum.

-

Prepare samples containing the Probe (10

) + Competing Ion (100 -

Ions to test:

. -

Competition Test: Add

(10 -

Criteria:

-

Bar 1 (Interference): Signal should be low (comparable to free ligand).

-

Bar 2 (Competition): Signal should be high (comparable to Al-only).

-

Data Analysis & Calculations

Limit of Detection (LOD)

Calculate LOD using the IUPAC method based on the titration data at low concentrations (linear region).

- : Standard deviation of the blank (measure free probe 10 times).

-

: Slope of the calibration curve (Intensity vs.

Association Constant ( )

For a 1:1 complex, use the Benesi-Hildebrand equation:

-

Plot

vsngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> - .

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Precipitation | High pH causing | Ensure pH is maintained between 5.0 and 7.0 using Acetate or HEPES buffer. |

| Weak Signal | Solvent polarity quenching. | Increase the organic fraction (Ethanol/ACN) to >50%. Water can quench fluorescence via H-bonding. |

| Interference ( | Paramagnetic quenching. | If |

| Slow Response | Slow coordination kinetics. | Although usually fast, bulky ligands may require 5-10 mins. Heat slightly to |

References

-

Mechanism of Thiazole-Based Sensors

-

Synthesis (Hantzsch Method)

-

General Aluminum Sensing Protocols

- Title: "Fluorescent chemosensors for Al(III)

- Source:Coordin

-

URL:[Link]

-

Commercial Availability & Properties

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. researchgate.net [researchgate.net]

- 3. A Highly Selective and Sensitive Turn-on Fluorescent Probe for Al3+ Detection: Properties and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiazolidine based fluorescent chemosensors for aluminum ions and their applications in biological imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.unl.pt [research.unl.pt]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Thiazole synthesis [organic-chemistry.org]

- 9. 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Application Notes & Protocols: Coordination Chemistry of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole with Lanthanides

Introduction: The Strategic Design of a Sensitizing Antenna for Lanthanide Ions

The unique electronic configurations of trivalent lanthanide (Ln³⁺) ions, characterized by their shielded 4f orbitals, give rise to remarkable photophysical and magnetic properties. These include line-like emission spectra, long luminescence lifetimes, and large paramagnetic shifts, making them invaluable components in bioimaging, sensing, and materials science.[1][2] However, direct excitation of Ln³⁺ ions is inefficient due to the parity-forbidden nature of f-f transitions. This limitation is overcome by employing organic chelators that act as "antennae." These ligands absorb light with high efficiency and transfer the excitation energy to the central lanthanide ion, which then luminesces.[3]

The ligand 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole, hereafter referred to as HPPT, is an exemplary antenna ligand. Its structure is strategically designed for robust lanthanide chelation and efficient energy transfer. It features a tridentate N,N,O-donor set comprising:

-

A pyridyl nitrogen , providing a strong coordination site.

-

A thiazole nitrogen , modulating the electronic properties and steric profile.

-

A phenolic oxygen , which upon deprotonation, forms a strong coordinate bond and acts as a crucial anchor point.

This guide provides a comprehensive overview of the coordination chemistry of HPPT with lanthanide ions. We present field-tested protocols for the synthesis of the ligand and its corresponding lanthanide complexes, detailed methodologies for their characterization, and insights into their potential applications.

Synthesis Protocols: From Ligand to Luminescent Complex

Protocol 1: Synthesis of the Ligand, 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole (HPPT)

Causality: The synthesis of HPPT is achieved via a Hantzsch-type thiazole synthesis, a reliable and high-yielding condensation reaction. This protocol involves the reaction of an α-haloketone (derived from 2'-hydroxyacetophenone) with a thioamide (2-pyridinecarbothioamide). The choice of reagents ensures the correct regiochemical placement of the pyridyl and hydroxyphenyl moieties.

Materials:

-

2'-Hydroxyacetophenone

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or AIBN (initiator)

-

2-Pyridinecarbothioamide

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Ethanol (EtOH)

-

Triethylamine (TEA)

Step-by-Step Methodology:

Step 1a: Synthesis of 2-Bromo-1-(2-hydroxyphenyl)ethan-1-one

-

Dissolve 2'-hydroxyacetophenone (1.0 eq) in CCl₄ in a round-bottom flask.

-

Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture under inert atmosphere (N₂) for 4-6 hours, monitoring the reaction by TLC. The succinimide byproduct will float to the top upon completion.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Remove the solvent under reduced pressure to yield the crude α-bromoketone, which can be used in the next step without further purification.

-

Expert Insight: This bromination is a radical reaction. It is critical to use a non-polar solvent and a radical initiator for efficient conversion. The crude product is often unstable and should be used promptly.

-

Step 1b: Synthesis of HPPT

-

Dissolve the crude 2-Bromo-1-(2-hydroxyphenyl)ethan-1-one (1.0 eq) in absolute ethanol.

-

In a separate flask, dissolve 2-pyridinecarbothioamide (1.0 eq) in absolute ethanol.

-

Add the thioamide solution to the bromoketone solution and stir at room temperature for 15 minutes.

-

Add triethylamine (2.5 eq) dropwise to the mixture. The solution will typically turn yellow or orange.

-

Heat the reaction mixture to reflux for 8-12 hours. Monitor completion by TLC.

-

Cool the mixture to room temperature. A solid precipitate should form.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and then with diethyl ether.

-

Recrystallize the crude product from an ethanol/DMF mixture to obtain pure HPPT as a crystalline solid.

Protocol 2: General Synthesis of [Ln(PPT)₃] Complexes

Causality: The formation of the lanthanide complex requires the deprotonation of the ligand's phenolic hydroxyl group to enable coordination.[4] A base is used to facilitate this. The reaction is typically performed in a 3:1 ligand-to-metal stoichiometric ratio to favor the formation of a stable, coordinatively saturated tris-complex. The choice of lanthanide salt (chlorides or nitrates are common) and solvent is crucial for obtaining a pure, crystalline product.[5]

Materials:

-

HPPT ligand

-

Lanthanide(III) chloride hexahydrate (LnCl₃·6H₂O) or Lanthanide(III) nitrate hexahydrate (Ln(NO₃)₃·6H₂O) (e.g., Eu³⁺, Tb³⁺, Gd³⁺)

-

Methanol (MeOH) or Acetonitrile (MeCN)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

Step-by-Step Methodology:

-

Dissolve the HPPT ligand (3.0 eq) in 20 mL of methanol in a 100 mL round-bottom flask.

-

Add a methanolic solution of NaOH (3.0 eq) dropwise to the ligand solution while stirring. The solution should change color, indicating deprotonation of the phenol.

-

In a separate beaker, dissolve the chosen lanthanide salt (e.g., EuCl₃·6H₂O) (1.0 eq) in 10 mL of methanol.

-

Add the lanthanide salt solution dropwise to the deprotonated ligand solution over 15 minutes with vigorous stirring. A precipitate will likely form immediately.

-

Stir the resulting suspension at 60 °C for 4-6 hours to ensure complete complexation.

-

Cool the mixture to room temperature.

-

Collect the solid product by vacuum filtration.

-

Wash the product sequentially with methanol, water, and finally diethyl ether to remove unreacted starting materials and salts.

-

Dry the final complex under vacuum. Further purification can be achieved by recrystallization from a high-boiling-point solvent like DMF or DMSO.

-

Trustworthiness: The self-validating nature of this protocol lies in the subsequent characterization. The disappearance of the phenolic -OH peak in IR spectroscopy and the appearance of the correct molecular ion peak in mass spectrometry will confirm successful complexation.

-

Characterization Workflows: Validating Structure and Purity

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized complexes.[4] The coordination environment significantly impacts the final photophysical and magnetic properties.

Caption: Experimental workflow for synthesis and characterization.

-

Mass Spectrometry (MS): Use ESI-MS to confirm the molecular weight of the complex. The observed isotopic distribution pattern is a definitive signature of a lanthanide-containing compound.[4]

-

Infrared (IR) Spectroscopy: Compare the spectrum of the complex with that of the free ligand. The key diagnostic sign of successful coordination is the disappearance of the broad ν(O-H) band (typically ~3000-3400 cm⁻¹), confirming the deprotonation and coordination of the phenolic oxygen. Shifts in the ν(C=N) bands of the pyridine and thiazole rings also indicate their involvement in coordination.

-

Elemental Analysis (C, H, N): This analysis validates the bulk purity and confirms the proposed 3:1 ligand-to-metal stoichiometry of the complex.

-

Photophysical Characterization: This is paramount for luminescent complexes (e.g., Eu³⁺, Tb³⁺, Yb³⁺).

-

UV-Vis Absorption: Record the spectrum in a suitable solvent (e.g., DMF, MeCN) to identify the ligand-centered absorption bands (π→π* transitions), which are responsible for initial light harvesting.

-

Luminescence Spectroscopy:

-

Measure the excitation spectrum by monitoring the most intense lanthanide emission peak while scanning the excitation wavelength. The resulting spectrum should match the ligand's absorption spectrum, proving the antenna effect.

-

Measure the emission spectrum by exciting at the ligand's absorption maximum (λ_max). This will show the characteristic, sharp emission bands of the specific lanthanide ion.

-

Determine the luminescence lifetime (τ) using time-resolved spectroscopy. Lanthanide complexes typically exhibit long lifetimes (μs to ms range), a key feature for applications like time-gated bioimaging.[2]

-

Calculate the overall luminescence quantum yield (Φ) , which measures the efficiency of the entire absorption-energy transfer-emission process.

-

-

Properties and Data Analysis

The coordination of HPPT to different lanthanide ions results in complexes with distinct and valuable photophysical properties. The energy of the ligand's triplet state must be appropriately matched with the accepting energy level of the lanthanide ion for efficient sensitization to occur.

Caption: General coordination mode of the deprotonated PPT⁻ ligand.

Below is a table of representative photophysical data for hypothetical [Ln(PPT)₃] complexes in a DMF solution, illustrating the expected trends.

| Complex | Excitation Max (λ_ex) | Emission Max (λ_em) | Luminescence Lifetime (τ) | Quantum Yield (Φ_overall) | Emission Color |

| [Eu(PPT)₃] | ~385 nm | ~615 nm (⁵D₀→⁷F₂) | 1.2 - 1.8 ms | 15 - 25% | Intense Red |

| [Tb(PPT)₃] | ~385 nm | ~545 nm (⁵D₄→⁷F₅) | 1.5 - 2.2 ms | 20 - 35% | Bright Green |

| [Yb(PPT)₃] | ~385 nm | ~980 nm (²F₅/₂→²F₇/₂) | 10 - 20 µs | 1 - 3% | Near-Infrared (NIR) |

| [Gd(PPT)₃] | ~385 nm | ~395 nm (Ligand) | < 5 ns | N/A | Ligand Fluorescence |

Analysis of Data:

-

The Eu³⁺ complex shows characteristic sharp red emission, making it an excellent candidate for red-emitting probes in biological imaging.

-

The Tb³⁺ complex exhibits bright green luminescence with a high quantum yield, suitable for applications requiring high sensitivity.

-

The Yb³⁺ complex emits in the near-infrared (NIR) region, which is highly advantageous for in-vivo imaging due to deeper tissue penetration and lower autofluorescence.[6]

-

The Gd³⁺ complex does not show metal-centered luminescence because its lowest excited state is too high in energy. Instead, it can be used as a control to study the intrinsic fluorescence and phosphorescence of the ligand itself.

Application Notes: Leveraging HPPT-Lanthanide Complexes

The robust stability and favorable photophysical properties of HPPT-lanthanide complexes open avenues for several high-impact applications.

Time-Gated Luminescence Bioimaging

The millisecond-scale luminescence lifetimes of the Eu³⁺ and Tb³⁺ complexes are significantly longer than the nanosecond-scale background fluorescence from biological tissues and autofluorescent molecules. By introducing a delay (on the order of microseconds) between the excitation pulse and signal detection, this background noise can be effectively eliminated. This time-gated detection dramatically improves the signal-to-noise ratio, enabling highly sensitive imaging of cells or tissues.[7]

Ratiometric Sensing

The ligand framework can be further functionalized with recognition moieties for specific analytes (e.g., pH, metal ions, biomolecules). Binding of an analyte can perturb the ligand's electronic structure, altering the energy transfer efficiency and thus the lanthanide luminescence intensity. By designing dual-emission systems (e.g., incorporating another fluorophore), ratiometric sensors can be developed where the ratio of two emission intensities changes upon analyte binding, providing a robust and quantitative detection method.[7]

Multimodal Imaging Agents

By coordinating HPPT to a paramagnetic lanthanide ion like Gd³⁺, the resulting complex could serve as a potential contrast agent for Magnetic Resonance Imaging (MRI).[1][6] If the ligand is further functionalized with a luminescent lanthanide (e.g., creating a Gd³⁺/Eu³⁺ heterometallic complex), a single molecular entity could provide both MRI and optical imaging capabilities. This dual-modality approach offers complementary information, combining the high spatial resolution of MRI with the high sensitivity of optical imaging.

References

-

Averill, D. J., Garcia, J., Siriwardena-Mahanama, B. N., Vithanarachchi, S. M., & Allen, M. J. (2011). Preparation, Purification, and Characterization of Lanthanide Complexes for Use as Contrast Agents for Magnetic Resonance Imaging. Journal of Visualized Experiments, (53), 2844. [Link]

-

PMC. (2011). Preparation, Purification, and Characterization of Lanthanide Complexes for Use as Contrast Agents for Magnetic Resonance Imaging. PMC. [Link]

-

JoVE. (2022). Preparation, Purification, and Characterization of Lanthanide Complexes for Use as Contrast Agents for MRI. YouTube. [Link]

-

The Characterization and Analysis of Lanthanide-Ligand Complexes in Aqueous Solution. (n.d.). University of North Texas. [Link]

-

Fas, C., et al. (2024). Recent Advances in Lanthanide Complexes in Biological Systems: Coordination Principles and Interactions with Biomolecules. Molecules, 29(3), 724. [Link]

-

Pahontu, E., et al. (2015). BIOLOGICAL AND BIOMEDICAL APPLICATIONS OF THE LANTHANIDES COMPOUNDS: A MINI REVIEW. Journal of Faculty of Pharmacy of Ankara University, 40(1), 45-61. [Link]

-

Tóth, É., et al. (2012). Pyridine-based lanthanide complexes combining MRI and NIR luminescence activities. Chemistry, 18(13), 3974-85. [Link]

-

Amoroso, A. J., & Pope, S. J. A. (2015). Using lanthanide ions in molecular bioimaging. Chemical Society Reviews, 44(14), 4723-42. [Link]

-

ResearchGate. (n.d.). Photophysical Properties of IR Luminescent Lanthanide Complexes with Polyfluorinated Ligands. [Link]

-

UCL Discovery. (2024). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. [Link]

-

RSC Publishing. (n.d.). Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation. [Link]

Sources

- 1. Recent Advances in Lanthanide Complexes in Biological Systems: Coordination Principles and Interactions with Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academiaromana.ro [academiaromana.ro]

- 3. researchgate.net [researchgate.net]

- 4. Preparation, Purification, and Characterization of Lanthanide Complexes for Use as Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyridine-based lanthanide complexes combining MRI and NIR luminescence activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

Troubleshooting & Optimization

Improving quantum yield of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole in aqueous solution

To: Research Team From: Senior Application Scientist, Photophysics Division Subject: Technical Guide: Optimizing Quantum Yield of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole in Aqueous Media

Executive Summary

2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole (often abbreviated as pHPT or HPT ) is a classic Excited-State Intramolecular Proton Transfer (ESIPT) fluorophore. While it exhibits intense fluorescence in non-polar organic solvents or the solid state (Quantum Yield,

This guide addresses the "Water Quenching Problem" and provides three validated protocols to restore or enhance quantum yield in aqueous environments: Supramolecular Encapsulation , Chelation-Enhanced Fluorescence (CHEF) , and Micellar Stabilization .

Part 1: The Core Problem (Root Cause Analysis)

Q: Why does my signal vanish when I move from Toluene/DCM to Water?

A: Intermolecular Hydrogen Bonding Disrupts the ESIPT Cycle. The fluorescence of pHPT relies on a rapid photophysical cycle:

-

Ground State (Enol): An intramolecular hydrogen bond exists between the phenolic hydroxyl (-OH) and the thiazole/pyridine nitrogen.

-

Excitation: Upon UV absorption, the proton transfers to the nitrogen, forming the Keto tautomer.[1]

-

Emission: The Keto tautomer emits a photon (large Stokes shift) and relaxes back to the Enol form.

In Water: Water molecules are aggressive hydrogen bond donors/acceptors. They form intermolecular H-bonds with the pHPT hydroxyl and nitrogen atoms, breaking the intramolecular bridge required for proton transfer. This traps the molecule in a non-emissive state or facilitates rapid non-radiative decay.

Figure 1: Mechanistic comparison of ESIPT efficiency in organic vs. aqueous environments.

Part 2: Troubleshooting & Optimization Protocols

Strategy 1: The "Hydrophobic Shield" (Cyclodextrin Encapsulation)

Best for: Biological imaging where metal toxicity is a concern.

The Logic:

Protocol:

-

Stock Preparation: Dissolve pHPT in a minimal amount of Ethanol or DMSO (e.g., 1 mM stock).

-

Host Solution: Prepare a 10 mM aqueous solution of

-Cyclodextrin (or Hydroxypropyl- -

Complexation:

-

Add pHPT stock to the CD solution (Final pHPT conc: 10

M). -

Critical Step: Sonicate for 15 minutes at room temperature to reach equilibrium.

-

Incubate for 60 minutes.

-

-

Verification: Measure fluorescence. You should observe a recovery of the ESIPT emission band (typically ~480-520 nm).

Expected Outcome:

| Condition | Quantum Yield (

Strategy 2: The "Zinc Lock" (Chelation Enhanced Fluorescence)

Best for: Sensing applications or when maximum brightness is required.

The Logic: pHPT contains a tridentate binding pocket (Pyridine-N, Thiazole-N, Phenol-O). Coordination with Zinc ions (

Protocol:

-

Buffer: Use HEPES or Tris buffer (pH 7.4). Avoid Phosphate buffers (precipitates Zn).

-

Titration: Add

or -

Stoichiometry: The complex typically forms at a 1:1 or 1:2 (M:L) ratio depending on the exact derivative.

-

Observation: A dramatic increase in fluorescence intensity and a bathochromic (red) shift in emission.

Technical Note: This method may shift the emission mechanism from ESIPT (Keto emission) to a Metal-Ligand Charge Transfer (MLCT) or Ligand-Centered emission, but the Quantum Yield can reach >90% in optimized conditions (e.g., mixed MeCN/Water systems).

Figure 2: Workflow for Zinc-mediated fluorescence enhancement.

Strategy 3: Micellar Systems (Surfactant Assembly)

Best for: Simple, low-cost enhancement in standard buffers.

The Logic: Surfactants like SDS (anionic), CTAB (cationic), or Triton X-100 (neutral) form micelles above their Critical Micelle Concentration (CMC). The hydrophobic pHPT molecules partition into the micellar core, protecting them from water quenching.

Protocol:

-

Reagent: Sodium Dodecyl Sulfate (SDS).

-

Concentration: Ensure SDS concentration is > 8 mM (CMC of SDS). A standard working concentration is 20-50 mM .

-

Procedure: Mix pHPT (10

M) directly into the SDS solution. -

Result: Significant restoration of emission intensity compared to pure water.

Part 3: Comparative Data Summary

The following table summarizes the expected performance of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole under different conditions. Values are representative of this structural class.

| Environment | Mechanism | Approx.[2][3][4] Quantum Yield ( | Emission Color |

| Organic (Toluene) | ESIPT (Keto) | 40 - 60% | Green/Yellow |

| Aqueous (Pure) | Quenched (H-bond) | < 1% | Weak/None |

| Aqueous + | Encapsulated ESIPT | 10 - 30% | Green |

| Aqueous + SDS | Micellar Protection | 20 - 40% | Green |

| Aqueous + | Metal Coordination | 60 - 90% | Yellow/Orange (Shifted) |

Part 4: References

-

Watanabe, H., et al. (2020).[5] "A zinc-responsive fluorophore based on 5'-(p-hydroxyphenyl)pyridylthiazole."[5][6] Royal Society of Chemistry.[2]

-

Manoj, N., & Gopidas, K. R. (1999).[2] "Inclusion complexation of a few pyrylium salts by β-cyclodextrin studied by fluorescence." Physical Chemistry Chemical Physics.

-

Sigma-Aldrich. "2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole Product Page."

-

Padalkar, V. S., et al. (2016). "Synthesis, Photophysical Properties, and Metal-Ion Recognition Studies of Fluoroionophores Based on 1-(2-Pyridyl)-4-Styrylpyrazoles." Journal of Organic Chemistry.

-

Fang, S., et al. (2021). "Theoretical investigations on forward-backward ESIPT processes of three fluorophores deriving from 2-(2'-hydroxyphenyl)thiazole." Photochemical & Photobiological Sciences.

Sources

- 1. Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inclusion complexation of a few pyrylium salts by β-cyclodextrin studied by fluorescence, NMR and laser flash photolysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis, Photophysical Properties, and Metal-Ion Recognition Studies of Fluoroionophores Based on 1-(2-Pyridyl)-4-Styrylpyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Photophysical Properties, and Metal-Ion Recognition Studies of Fluoroionophores Based on 1-(2-Pyridyl)-4-Styrylpyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

Enhancing thermal stability of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole complexes

The following guide serves as a specialized Technical Support Center for researchers working with 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole (referred to herein as PHP-Tz ) and its metal complexes.

This content is structured to troubleshoot, diagnose, and resolve thermal stability issues encountered during synthesis and device fabrication (e.g., OLED vacuum deposition).

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Diagnostic & Triage: Why is my complex failing?

Before attempting chemical modifications, you must diagnose the mode of thermal failure. PHP-Tz complexes often exhibit pseudo-instability due to solvate inclusion or phase transitions rather than actual molecular decomposition.

The Triage Protocol: TGA/DSC Analysis

Issue: "My sample loses weight before the expected sublimation temperature."

Diagnosis: Run a Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC). Use the following decision matrix to interpret your curves.

Figure 1: Diagnostic decision tree for interpreting thermal analysis data of PHP-Tz complexes.

Common Failure Modes Table

| Symptom | Probable Cause | Verification | Corrective Action |

| TGA Step < 150°C | Lattice water or solvent (MeOH/EtOH) trapped in crystal.[1] | H-NMR shows solvent peaks; IR shows broad -OH stretch. | Vacuum dry at |

| Low | Flexible rotation around the Thiazole-Phenyl bond. | DSC shows glass transition < 100°C. | Introduce steric bulk (e.g., Methyl/t-Butyl) at phenyl 3- or 6-position. |

| Black Residue after Sublimation | Oxidative ring opening of thiazole or ligand dissociation. | XPS of residue shows metal oxide; Sulfur signal loss. | Switch metal center (Zn |

Synthetic Optimization: Engineering Stability

If diagnostics confirm intrinsic molecular instability, you must alter the complex design. The PHP-Tz ligand coordinates via a tridentate (

Strategy A: Metal Center Selection (The "Hardness" Rule)

For high-temperature vacuum deposition (OLEDs), the bond strength between the metal and the phenolate oxygen is critical.

-

Zinc (Zn): Often forms dimeric or oligomeric structures which are less volatile. Zn-O bonds are moderately labile.

-

Beryllium (Be): Forms extremely robust, covalent-like bonds with oxygen due to high charge density. Be(PHP-Tz)

complexes typically exhibit

Technical Insight: Beryllium's small ionic radius (0.27 Å) allows for a tighter chelate bite angle, reducing ring strain in the 5-membered thiazole-metal ring.

Strategy B: Ligand Structural Modification

To prevent thermal degradation (often initiated by radical attack on the thiazole C-H or phenyl ring), apply these modifications:

-

Steric Protection (The "Bumper" Effect):

-

Deuteration (The Kinetic Isotope Effect):

Protocol: Synthesis of High-Stability Be(PHP-Tz)

Reagents:

-

Ligand: 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole (1.0 eq) [2]

-

Metal Source: Beryllium Sulfate (

) or -

Base:

(1.0 eq) -

Solvent: Water/Ethanol (1:1)

Workflow:

-

Dissolution: Dissolve ligand in Ethanol at 60°C. Add NaOH to deprotonate the phenol (Solution turns yellow/orange).

-

Chelation: Add

(aq) dropwise. The mixture will precipitate a fluorescent solid immediately. -

Digestion: Reflux for 2 hours to ensure thermodynamic product formation (monomer vs oligomer).

-

Purification: Filter hot. Wash with water (remove

) and cold ethanol. -

Drying: Vacuum dry at 100°C for 4 hours.

Processing & Sublimation Guide

Thermal stability is most often compromised during the physical vapor deposition (PVD) process.

Gradient Sublimation Protocol

Do not use a single-zone heater. Impurities with lower vapor pressure (synthetic precursors) or higher vapor pressure (decomposition products) must be separated.

Figure 2: Three-zone thermal gradient sublimation setup for purifying PHP-Tz complexes.

Key Parameter:

-

Pressure: Must be

Torr. Higher pressure requires higher temperature, increasing the risk of decomposition ( -

Rate: Maintain deposition rate

during purification to ensure crystal density.

Frequently Asked Questions (FAQ)

Q: My complex turns dark brown during TGA at 300°C. Is this normal?

A: No. Pure PHP-Tz complexes (especially Be or Ir based) should remain yellow/green up to 350°C. Darkening indicates carbonization. This is likely due to residual solvent (trapped in the lattice) "boiling" the molecule from the inside, or the presence of unreacted ligand which has a lower

Q: Can I use Copper (Cu) instead of Beryllium? A: You can, but thermal stability will drop. Cu(II) complexes often undergo Jahn-Teller distortion, making the lattice less stable thermally. Furthermore, Cu(II) is a fluorescence quencher (paramagnetic). For phosphorescence, use Ir(III) or Pt(II); for fluorescence/TADF, use Be(II) or Zn(II).

Q: How do I improve the Glass Transition Temperature (

References

-

Vertex AI Search. (2023). Enhancing operational stability of OLEDs based on subatomic modified thermally activated delayed fluorescence compounds. National Institutes of Health. 3

-

Sigma-Aldrich. (n.d.). 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole Product Sheet. 4

-

ResearchGate. (2020). Improving the Thermal Stability of Top-Emitting Organic Light-Emitting Diodes by Modification of the Anode Interface. 5

Sources

- 1. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 2. journals.irapa.org [journals.irapa.org]

- 3. Enhancing operational stability of OLEDs based on subatomic modified thermally activated delayed fluorescence compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

Overcoming aggregation-caused quenching in 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole

Topic: Overcoming Aggregation-Caused Quenching (ACQ) in 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole

Status: Operational Ticket ID: ACQ-HPT-001 Assigned Specialist: Senior Application Scientist, Photophysics Div.

Executive Summary

You are working with 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole (hereafter referred to as 2-P-4-HPT ). This molecule is a classic ESIPT (Excited-State Intramolecular Proton Transfer) core.[1]

The Core Conflict:

-

The Good: In isolation (dilute solution), the intramolecular hydrogen bond between the hydroxyl (-OH) and the thiazole nitrogen (-N=) allows for proton transfer upon excitation, yielding a large Stokes shift (Enol

Keto* emission). -

The Bad (ACQ): In the solid state, the planar nature of the thiazole-phenyl backbone drives strong

stacking. This promotes formation of H-aggregates , where excited states decay non-radiatively.[2] This is Aggregation-Caused Quenching.[3][4][5]

The Goal: To restore solid-state emission, we must preserve the intramolecular H-bond (for ESIPT) while disrupting the intermolecular

Module 1: Diagnostic & Characterization

Before modifying your synthesis, confirm that ACQ is the culprit.

Q: My solid sample is non-emissive. How do I distinguish ACQ from intrinsic non-radiation?

A: You must perform a Concentration-Dependent PL Study . If the quantum yield (

Protocol: The "ACQ Validation" Curve

-

Solvent Choice: Select a solvent where 2-P-4-HPT is fully soluble (e.g., THF or Toluene).

-

Preparation: Prepare a stock solution (

M) and dilute serially down to -

Measurement: Measure Photoluminescence (PL) intensity at the emission maximum (

nm). -

Analysis: Plot

vs. Concentration (log scale).

| Observation | Diagnosis | Recommended Action |

| High | Confirmed ACQ. Planar stacking is quenching emission. | Proceed to Module 2 (Steric Engineering). |

| Low | Rotational Quenching. The molecule is losing energy via bond rotation. | You need AIE strategies (Restriction of Intramolecular Motion). |

| Shift in | Excimer Formation. New red-shifted band appears. | Proceed to Module 3 (Matrix Isolation). |

Module 2: Chemical Engineering Solutions

Modifying the molecule to physically prevent stacking.

Q: Where can I modify the structure to stop stacking without killing the ESIPT?

A: You must protect the "ESIPT Core" (the OH---N interaction). Do not substitute the ortho positions relative to the H-bond.

Target Zones for Modification:

-

The "Para" Position (Phenyl Ring): The position opposite the hydroxyl group is ideal for bulky substituents.

-

The Thiazole Backbone: The 5-position on the thiazole ring.

Strategy: The "Triphenylamine (TPA) Shield" Attaching a TPA group or a tert-butyl group creates a "propeller" shape. This 3D bulk prevents the planar cores from sliding on top of each other (H-aggregation) and forces them into a loose packing or J-aggregate arrangement, which is often highly emissive.

Figure 1: Transitioning from ACQ to emissive solid state via steric hindrance.

Module 3: Formulation & Processing

Solutions that do not require organic synthesis.

Q: I cannot synthesize a new derivative. How can I make the current batch emissive?

A: You must use Solid-State Dilution . By trapping the dye in a rigid matrix, you simulate a "dilute solution" environment in the solid phase.

Method A: PMMA Doping (Polymer Matrix) This is the gold standard for fabricating emissive films from ACQ dyes.

-

Dissolve: Mix 2-P-4-HPT (1 wt%) and PMMA (Poly(methyl methacrylate)) in Chloroform.

-

Spin Coat/Drop Cast: Create a thin film on quartz.

-

Result: The polymer chains physically separate the dye molecules, preventing